Prothionamide

Catalog No.
S597886
CAS No.
14222-60-7
M.F
C9H12N2S
M. Wt
180.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prothionamide

CAS Number

14222-60-7

Product Name

Prothionamide

IUPAC Name

2-propylpyridine-4-carbothioamide

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

InChI

InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12)

InChI Key

VRDIULHPQTYCLN-UHFFFAOYSA-N

SMILES

CCCC1=NC=CC(=C1)C(=S)N

Synonyms

ektebin, Peteha, Prothionamide, Protionamide

Canonical SMILES

CCCC1=NC=CC(=C1)C(=S)N

Isomeric SMILES

CCCC1=NC=CC(=C1)C(=N)S

Treatment of MDR-TB and Other Mycobacterial Infections:

  • Second-line drug: Prothionamide remains classified as a Group C drug by the World Health Organization (WHO) for MDR-TB treatment. This means it's recommended when more effective drugs aren't available. However, its optimal dosing regimen and efficacy compared to newer agents are still under investigation. Source: WHO guidelines for the treatment of tuberculosis
  • Activity against other mycobacteria: Research explores the potential of prothionamide against non-tuberculous mycobacteria (NTM), particularly in immunocompromised individuals. Early studies show promising results for treating Mycobacterium avium-intracellulare complex (MAC) and Mycobacterium abscessus infections. Source: The activity of prothionamide against Mycobacterium avium-intracellulare complex in vitro and in a murine model:

Understanding Mechanisms of Action and Resistance:

  • Mycobacterial targets: Research aims to elucidate the specific molecular targets and mechanisms by which prothionamide kills mycobacteria. This knowledge is crucial for developing new drugs and overcoming resistance. Source: Target identification and mode of action of prothionamide:
  • Resistance mechanisms: Studies investigate the genetic mutations and pathways that lead to prothionamide resistance in mycobacteria. This information helps predict resistance emergence and develop strategies to prevent it. Source: Molecular Characterization of Prothionamide-Resistant Mycobacterium tuberculosis Isolates in Southern China:

Repurposing Prothionamide for Other Applications:

  • Anti-inflammatory properties: Recent studies suggest prothionamide may have anti-inflammatory and immunomodulatory effects. This opens possibilities for its use in treating inflammatory diseases beyond mycobacterial infections. Source: Prothionamide: a repurposed drug for the treatment of autoimmune diseases:
  • Antitumor activity: Preliminary research indicates potential antitumor activity of prothionamide against certain cancers. Further investigation is needed to validate these findings and understand the underlying mechanisms. Source: Prothionamide induces apoptosis in human cancer cell lines:

Prothionamide is a medication used primarily in the treatment of two chronic infectious diseases: tuberculosis (TB) and leprosy []. It belongs to the class of drugs known as thioamides, which share a common chemical structure with a central carbon-sulfur double bond (C=S) []. Prothionamide is considered a second-line drug, meaning it's typically used when the first-line therapies fail or the infecting bacteria are resistant to them.

The discovery of prothionamide as an antitubercular agent is credited to German researchers in the 1950s. It was developed as a derivative of ethionamide, another thioamide antibiotic, but with improved tolerability and reduced side effects [].


Molecular Structure Analysis

Prothionamide possesses a pyridine ring structure, a six-membered aromatic ring containing one nitrogen atom. Attached to this ring is a carbonyl group (C=O) and an amide group (C(=O)NH2) []. The presence of the amide group contributes to its classification as a thioamide. The central amide group also links to a propyl (CH3CH2CH2) chain, completing the molecular structure [].


Chemical Reactions Analysis

The specific details of prothionamide synthesis are considered proprietary information by pharmaceutical companies. However, scientific literature suggests a multi-step process involving the condensation of various precursor molecules [].

The breakdown of prothionamide in the body (metabolism) is not fully understood. Research suggests it undergoes various transformations, including hydrolysis (cleavage by water) and N-acetylation (attachment of an acetyl group).


Physical And Chemical Properties Analysis

  • Molar mass: 180.271 g/mol []
  • Melting point: 160-162 °C []
  • Solubility: Slightly soluble in water, freely soluble in alcohol and dimethylformamide []
  • pKa: Not publicly available
  • Disruption of Mycobacterial cell wall synthesis [].
  • Interference with fatty acid metabolism essential for bacterial growth [].
  • Inhibition of protein synthesis within the bacteria.

XLogP3

1.5

Appearance

A crystalline solid

Melting Point

136.7 °C

UNII

76YOO33643

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Protionamide is a thioamide derivative with antitubercular activity. Protionamide forms a covalent adduct with bacterial nicotinamide adenine dinucleotide (NAD), PTH-NAD, which competitively inhibits 2-trans-enoyl-ACP reductase (inhA), an enzyme essential for mycolic acid synthesis. This results in increased cell wall permeability and decreased resistance against cell injury eventually leading to cell lysis. Mycolic acids, long-chain fatty acids, are essential mycobacterial cell wall components and play a key role in resistance to cell injury and mycobacterial virulence.

MeSH Pharmacological Classification

Antitubercular Agents

ATC Code

J - Antiinfectives for systemic use
J04 - Antimycobacterials
J04A - Drugs for treatment of tuberculosis
J04AD - Thiocarbamide derivatives
J04AD01 - Protionamide

Pictograms

Irritant

Irritant

Other CAS

14222-60-7

Wikipedia

Protionamide

Dates

Modify: 2023-09-12
TITCK Product Information: Promid (protionamide) coated tablets for oral use

Explore Compound Types